3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related isoxazole compounds often involves cycloaddition reactions, demonstrating a method to produce such complex structures. For example, the synthesis of 3-carboxyisoxazole compounds has been achieved through cycloaddition of carbethoxyformonitrile oxide to specific precursors, followed by hydrolysis of the ester groups (Patterson, Cheung, & Ernest, 1992). Additionally, a one-pot synthesis approach has been reported for the creation of various 3-methylisoxazole-5-carboxamides, highlighting the versatility and efficiency in synthesizing isoxazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be intricately analyzed through spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. For instance, the structural determination of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was achieved using these techniques, providing detailed insights into the arrangement of atoms and bonds within the molecule (Anuradha et al., 2014).
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to a wide range of derivatives with diverse properties. For example, the reaction of 3-ethoxycarbonyl(carboxy)-substituted tetrafluorochromones with N-nucleophiles has been explored to synthesize fluorocoumarins, demonstrating the reactivity and functional group transformations of these compounds (Saloutin et al., 1999).
properties
IUPAC Name |
3-ethyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-4-11-7-15(28-24-11)17(26)22-16-13-6-5-12(27-10(2)3)8-14(13)25(23-16)9-18(19,20)21/h5-8,10H,4,9H2,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIIWEZEOJUCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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